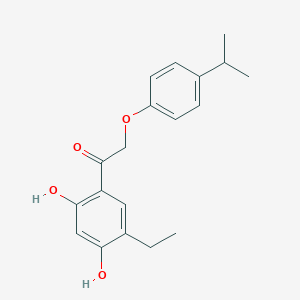
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone, also known as EDP-EI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of materials science, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been used as a building block for the synthesis of novel polymers with unique properties. Additionally, it has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
作用机制
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to a reduction in inflammation and cell proliferation, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in the brain. However, more research is needed to fully understand the biochemical and physiological effects of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone.
实验室实验的优点和局限性
One advantage of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a useful compound for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its potential use as a corrosion inhibitor in the oil and gas industry.
In conclusion, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield a high purity product, and it has been studied extensively for its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease and as a building block for novel materials. However, more research is needed to fully understand its mechanism of action and its potential use in different experimental settings.
合成方法
The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde with 4-isopropylphenol in the presence of a base catalyst. The resulting product is then subjected to a reaction with ethyl chloroacetate to yield 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. This synthesis method has been optimized to yield a high purity product with a good yield.
属性
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-13-9-16(18(21)10-17(13)20)19(22)11-23-15-7-5-14(6-8-15)12(2)3/h5-10,12,20-21H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQUOSGBWTVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

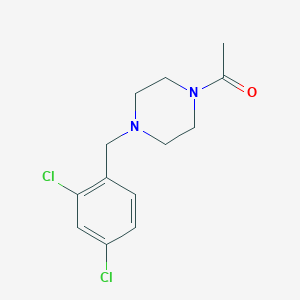
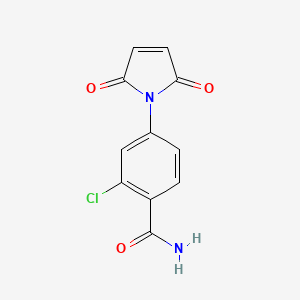
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)
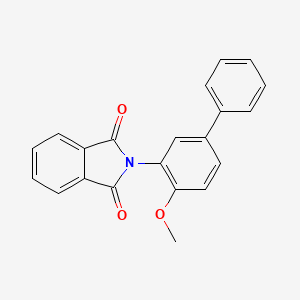
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
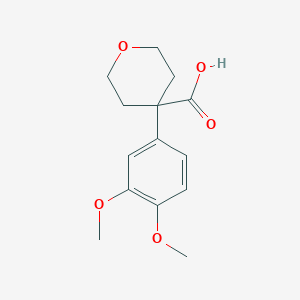
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
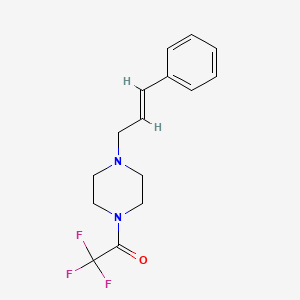
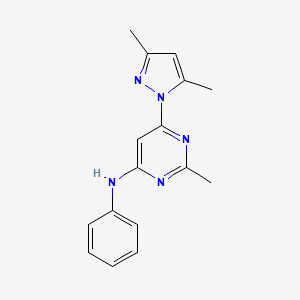
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)
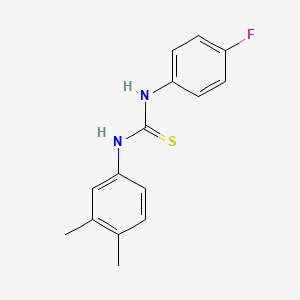

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
